1-(Indol-1-ylmethyl)benzotriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

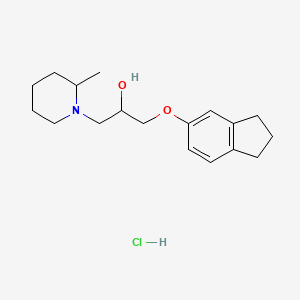

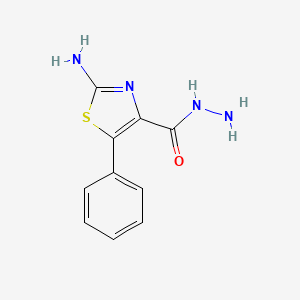

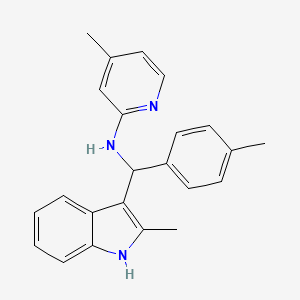

“1-(Indol-1-ylmethyl)benzotriazole” is a compound that contains an indole ring and a benzotriazole ring . The indole ring is a significant heterocyclic system found in many biologically significant natural compounds . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .

Synthesis Analysis

The synthesis of benzotriazole derivatives involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The benzotriazole fragment is known to confer unique physicochemical properties to its immediate vicinity on various molecular scaffolds . The indole ring system represents one of the most abundant and important heterocycles in nature .Molecular Structure Analysis

The molecular formula of “this compound” is C15H12N4 . The structure of this compound includes an indole ring and a benzotriazole ring .Chemical Reactions Analysis

Benzotriazole is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 248.28 . The indole ring system is one of the most abundant and important heterocycles in nature .Scientific Research Applications

Synthesis of Substituted Carbazoles and Cyclopent[b]indoles 1-Methyl-3-(benzotriazol-1-ylmethyl)indole is used in the synthesis of a wide range of 1,3-di-, 2,3-di-, and 1,2,3-trisubstituted carbazoles and cyclopent[b]indoles. These compounds are produced through lithiation and 1,4-addition with alpha,beta-unsaturated ketones and aldehydes, followed by intramolecular cyclization and aromatization (Katritzky, Zhang, Xie, & Ghiviriga, 1996).

Route to N-Substituted Heterocycles N-(Benzotriazol-1-ylmethyl) derivatives, including indole, pyrrole, carbazole, and benzimidazole, are converted into N-substituted heterocycles using various reagents such as lithium aluminum hydride, Grignard reagents, or organozinc reagents (Katritzky, Lang, & Lan, 1993).

Lithiation and Transformation of N-(benzotriazol-1-ylmethyl) Heterocycles The N-(benzotriazol-1-ylmethyl) derivatives of various heterocycles, including indole and carbazole, undergo lithiation at the inter-ring methylene group, allowing subsequent reaction with electrophiles (Katritzky, Drewniak-Deyrup, Lan, & Brunner, 1989).

Gas-Phase Thermolysis of Benzotriazole Derivatives The gas-phase thermolysis of benzotriazole derivatives like 1-(benzotriazol-1-yl)propan-2-one leads to products like aniline and substituted indoles. This process also provides insights into kinetics and mechanisms of these reactions (Dib, Al-Awadi, Ibrahim, & El-Dusouqui, 2004).

Versatile Synthesis of 3-Substituted Indoles 1-Methyl-3-(benzotriazol-1-ylalkyl)indoles are used in the synthesis of various 3-substituted indoles, showcasing the versatility of this compound in creating diverse indole derivatives (Katritzky, Xie, & Cundy, 1995).

Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles The compound is employed in the synthesis of novel 10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles through a process involving nucleophilic substitutions (Katritzky, Verma, He, & Chandra, 2003).

Novel Synthesis of Bicycles with Fused Pyrrole, Indole, Oxazole, and Imidazole Rings This compound is also integral in the synthesis of bicycles with fused heterocyclic rings like pyrrole and indole, demonstrating its utility in creating complex molecular structures (Katritzky, Singh, & Bobrov, 2004).

Mechanism of Action

Benzotriazole derivatives have been found to be biologically active . They have been used as corrosion inhibitors for copper alloys . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .

Safety and Hazards

Future Directions

The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . The research and development of imidazole- and benzimidazole-containing drugs is expected to open up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

properties

IUPAC Name |

1-(indol-1-ylmethyl)benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c1-3-7-14-12(5-1)9-10-18(14)11-19-15-8-4-2-6-13(15)16-17-19/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXGJWXOGQXSBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CN3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol](/img/structure/B2909378.png)

![2-[(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2909380.png)

![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine](/img/structure/B2909383.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2909390.png)